2-(2,4-dichlorophenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide is a synthetic organic compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a dichlorophenoxy group, a methyl group, and a pyridazinyl azetidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with appropriate amines under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and herbicides.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets. For instance, it can inhibit the COX-2 enzyme by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This interaction is often studied using molecular docking techniques to predict the binding affinity and mode of action .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: Known for its herbicidal properties.
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide: Another derivative with potential anti-inflammatory effects.
Uniqueness
2-(2,4-dichlorophenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of dichlorophenoxy and pyridazinyl azetidinyl groups makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C17H18Cl2N4O2 |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide |
InChI |
InChI=1S/C17H18Cl2N4O2/c1-11-3-6-16(21-20-11)23-8-13(9-23)22(2)17(24)10-25-15-5-4-12(18)7-14(15)19/h3-7,13H,8-10H2,1-2H3 |
InChI Key |
AAKDYWYBZXFWRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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